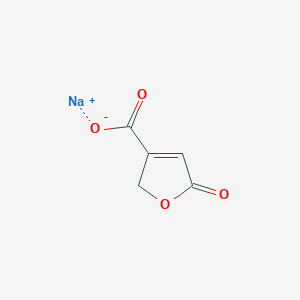
7,9-dihydro-3H-purine-2,6,8-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
7,9-dihydro-3H-purine-2,6,8-trione can be synthesized through the oxidation of xanthine by the enzyme xanthine oxidase . The reaction conditions typically involve the presence of oxygen and water, resulting in the formation of uric acid and hydrogen peroxide.
Industrial Production Methods
Industrial production of this compound often involves the extraction from biological sources where it is naturally present. This includes the breakdown of dietary and endogenous purines in the body . The compound can also be synthesized chemically through controlled oxidation processes.
Analyse Chemischer Reaktionen
Types of Reactions
7,9-dihydro-3H-purine-2,6,8-trione undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to allantoin in species other than humans.
Reduction: It can be reduced under specific conditions to form different derivatives.
Substitution: The compound can participate in substitution reactions where one of its hydrogen atoms is replaced by another atom or group.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as xanthine oxidase for oxidation reactions.
Reducing agents: For reduction reactions under controlled conditions.
Substituting agents: For substitution reactions to form various derivatives.
Major Products
The major products formed from the reactions of this compound include allantoin (from oxidation) and various substituted derivatives depending on the specific reaction conditions.
Wissenschaftliche Forschungsanwendungen
7,9-dihydro-3H-purine-2,6,8-trione has numerous scientific research applications:
Wirkmechanismus
The mechanism of action of 7,9-dihydro-3H-purine-2,6,8-trione involves its role as an antioxidant. It acts as a reducing agent, donating electrons to neutralize free radicals . This antioxidant property is crucial in protecting cells from oxidative damage. The compound’s molecular targets include various enzymes and pathways involved in oxidative stress response .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Xanthine: A precursor in the biosynthesis of uric acid, with a similar purine structure.
Allantoin: A product of uric acid oxidation, commonly found in non-primate mammals.
1,3-Dimethyluric acid: A derivative of uric acid with methyl groups at positions 1 and 3.
Uniqueness
7,9-dihydro-3H-purine-2,6,8-trione is unique due to its role as the final product of purine metabolism in humans and its significant antioxidant properties . Unlike its similar compounds, it is directly involved in the diagnosis and management of gout and other metabolic disorders .
Eigenschaften
Molekularformel |
C5H4N4O3 |
|---|---|
Molekulargewicht |
169.10 g/mol |
IUPAC-Name |
7,9-dihydro-3H-purine-2,6,8-trione |
InChI |
InChI=1S/C5H4N4O3/c10-3-1-2(7-4(11)6-1)8-5(12)9-3/h(H4,6,7,8,9,10,11,12)/i4+1 |
InChI-Schlüssel |
LEHOTFFKMJEONL-AZXPZELESA-N |
Isomerische SMILES |
C12=C(NC(=O)NC1=O)N[13C](=O)N2 |
Kanonische SMILES |
C12=C(NC(=O)N1)NC(=O)NC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[(2S)-1-Methyl-2-pyrrolidinyl]-3-pyridinecarboxylic Acid](/img/structure/B13441594.png)
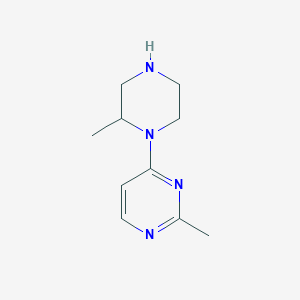

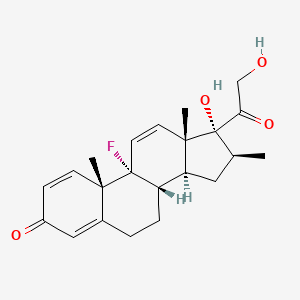
![1-[(S)-O-(5-Isoquinolinesulfonyl)-N-tert-boc-N-methyltyrosyl]-4-phenyl-piperazine](/img/structure/B13441610.png)
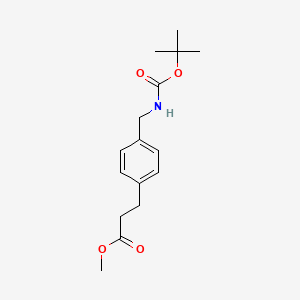

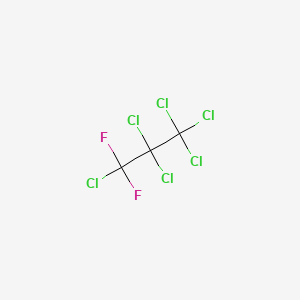
![3-cyclohexyl-1-[[(4R,5R)-8-[2-(3-fluorophenyl)ethynyl]-2-[(2S)-1-hydroxypropan-2-yl]-4-methyl-1,1-dioxo-4,5-dihydro-3H-6,1$l^{6},2-benzoxathiazocin-5-yl]methyl]-1-methylurea](/img/structure/B13441669.png)
![(R)-2-((3S,5AS,9aS,10aS)-3-methyl-1,4-dioxodecahydropyrazino[1,2-a]indol-2(1H)-yl)pentanoic acid](/img/structure/B13441671.png)


